
4-Iodo-3-hydroxyaminobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-hydroxyaminobenzamide is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and an amine group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-hydroxyaminobenzamide typically involves the iodination of 3-hydroxyaminobenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3-hydroxyaminobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Thiols, amines, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Formation of 4-iodo-3-oxoaminobenzamide.
Reduction: Formation of 4-iodo-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodo-3-hydroxyaminobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-hydroxyaminobenzamide involves its interaction with cellular reducing systems. In cancer cells, the compound is reduced to a toxic intermediate that induces cell death. This selective reduction is due to the unique metabolic pathways present in malignant cells . The compound targets specific enzymes involved in cellular redox reactions, leading to the disruption of cellular homeostasis and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-3-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxyl group.
3-Hydroxyaminobenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-3-aminobenzamide:
Uniqueness
4-Iodo-3-hydroxyaminobenzamide is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reduction in cancer cells makes it a promising candidate for therapeutic development.
Propriétés
Numéro CAS |
169262-75-3 |
|---|---|
Formule moléculaire |
C7H7IN2O2 |
Poids moléculaire |
278.05 g/mol |
Nom IUPAC |
3-(hydroxyamino)-4-iodobenzamide |
InChI |
InChI=1S/C7H7IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3,10,12H,(H2,9,11) |
Clé InChI |
KBMBRUVLWPRGLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)NO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




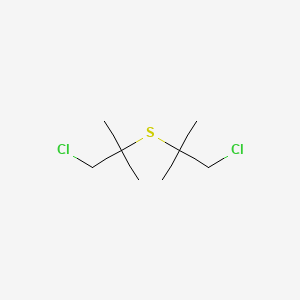
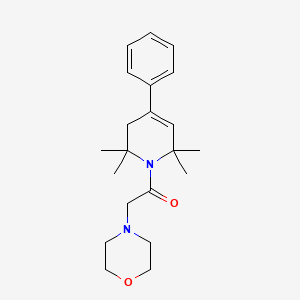

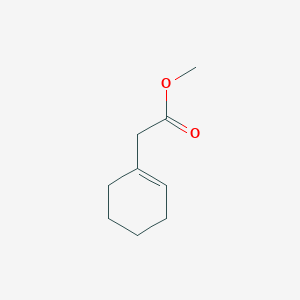
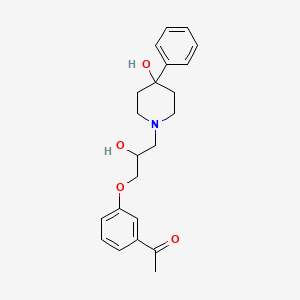
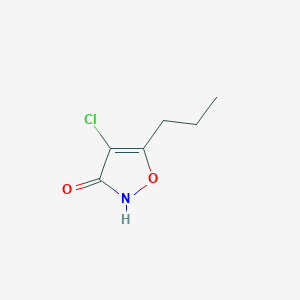
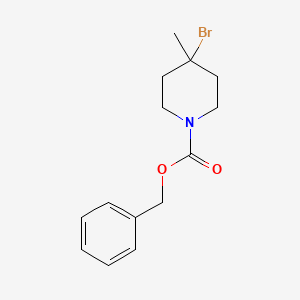


![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)


